2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid
Description
2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid is a sulfonamide derivative featuring a substituted benzene ring (4-chloro-2-fluoro) linked via a sulfonamide group to a phenylacetic acid moiety.
Properties
IUPAC Name |
2-[4-[(4-chloro-2-fluorophenyl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-10-3-6-13(12(16)8-10)22(20,21)17-11-4-1-9(2-5-11)7-14(18)19/h1-6,8,17H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRDNBAUBULJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-fluorobenzenesulfonyl chloride, which is then reacted with 4-aminophenylacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The chloro and fluoro substituents on the benzene ring differentiate this compound from analogs. Key comparisons include:
2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic Acid (CAS 524039-63-2)
- Structure : 4-fluoro substitution instead of 4-chloro-2-fluoro.
- Molecular Weight : 309.31 g/mol (vs. ~344.75 g/mol for the target compound).
- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)
- Structure: Replaces sulfonamide with a phenoxy group.
- Molecular Weight : 262.69 g/mol.
- Impact: The phenoxy group is less electron-withdrawing than sulfonamide, leading to weaker acidity in the acetic acid moiety (higher pKa). This may reduce reactivity in biological systems .
2-(4-Fluorophenylsulfonamido)acetic Acid (Synonyms in )
Pharmacological and Toxicological Insights
While direct data on the target compound are unavailable, related compounds suggest:
- Peroxisome Proliferator Activity: Analogous acetic acid derivatives (e.g., Wy-14,643) are known to induce hepatic peroxisome proliferation, correlating with sustained DNA replication in rodent studies .
Data Tables
Table 1: Comparative Analysis of Structural Analogs
Biological Activity
2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid is a compound of significant interest in medicinal chemistry and pharmacology. With a molecular formula of C14H11ClFNO4S and a molecular weight of 343.76 g/mol, its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C14H11ClFNO4S |
| Molecular Weight | 343.76 g/mol |
| IUPAC Name | 2-[4-[(4-chloro-2-fluorophenyl)sulfonylamino]phenyl]acetic acid |
| PubChem CID | 2443725 |
The biological activity of 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid is primarily attributed to its interaction with specific cellular pathways. Research indicates that compounds with similar structures often interact with the cystine/glutamate antiporter (system x(c)(-)), which plays a critical role in maintaining cellular redox balance by regulating glutathione levels. This interaction can lead to increased oxidative stress in certain cancer cells, making them more susceptible to chemotherapy agents like cisplatin .
Biological Activity Overview
-
Anticancer Properties :
- The compound has shown promise in enhancing the efficacy of platinum-based chemotherapy by depleting intracellular glutathione levels, thereby increasing reactive oxygen species (ROS) accumulation and promoting apoptosis in cancer cells .
- In colorectal cancer models, the compound's ability to inhibit cystine transport has been linked to improved drug delivery and enhanced cytotoxicity of chemotherapeutic agents .
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Studies
-
Colorectal Cancer Research :
- A study demonstrated that the use of sulfasalazine, a known cystine transporter inhibitor, significantly enhanced the cytotoxic effects of cisplatin in colorectal cancer cell lines. This suggests that 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid could have similar effects due to its structural features and mechanism of action .
- Oxidative Stress Modulation :
Q & A
Q. What are the recommended synthetic routes for 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid?
- Methodological Answer : The synthesis typically involves sulfonylation of an aniline intermediate followed by coupling with a phenylacetic acid derivative. Key steps include:
- Sulfonamide Formation : React 4-amino-phenylacetic acid with 4-chloro-2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Validation : Confirm reaction completion via TLC or HPLC, and characterize intermediates using and IR spectroscopy to track sulfonamide bond formation .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR in deuterated DMSO or CDCl₃ to confirm aromatic protons, sulfonamide (-SO₂NH-), and acetic acid (-CH₂COOH) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl and F substituents.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, particularly the sulfonamide torsion angles and hydrogen-bonding networks, as demonstrated for analogous sulfonamide-phenylacetic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Computational Guidance : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify rate-limiting steps, as proposed in ICReDD’s reaction design framework .
- Experimental Screening : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, reports a 43% yield using potassium acetate in 1,4-dioxane at 90°C under inert atmosphere, followed by sodium bicarbonate extraction .
- In-line Analytics : Integrate real-time HPLC or FTIR monitoring to adjust conditions dynamically during synthesis.
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines, enzyme sources, and buffer conditions across studies. For example, discrepancies in IC₅₀ values may arise from variations in protein purity or assay pH.
- Impurity Profiling : Use LC-MS to check for trace impurities (e.g., unreacted sulfonyl chloride or byproducts) that might interfere with activity, as highlighted in studies on related hydroxyphenylacetic acid derivatives .
- Meta-Analysis : Apply comparative statistical frameworks (e.g., mixed-effects models) to harmonize data from disparate sources, leveraging methodologies from political science comparative analysis .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase (COX) or carbonic anhydrase, guided by the sulfonamide moiety’s known affinity for metalloenzymes.
- MD Simulations : Run molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes over time.
- QM/MM Hybrid Methods : Combine quantum mechanics/molecular mechanics to study electronic interactions at the active site, referencing crystallographic data from analogous structures .
Q. How can metabolic stability and pharmacokinetics be analyzed preclinically?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. For example, ’s probe drug method evaluates metabolic effects of phenylacetic acid derivatives on cytochrome P450 enzymes .
- Pharmacokinetic Profiling : Conduct in vivo studies in rodents, measuring plasma concentration-time curves. Use compartmental modeling (e.g., NONMEM) to calculate AUC, half-life, and clearance.
- Tissue Distribution : Radiolabel the compound (e.g., ) and quantify accumulation in organs using scintillation counting or autoradiography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
